4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine
Overview
Description
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a halogenated pyrimidine compound of interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the synthesis of various biologically active molecules due to its reactive halogen atoms, which can undergo numerous chemical transformations.
Synthesis Analysis
The compound can be synthesized using α-fluoroacetic ester as the primary material, undergoing a series of reactions to introduce the bromoethyl and chloro groups into the pyrimidine ring. An improved synthesis method reported by Y. Bin (2004) highlights a process with mild reaction conditions, convenient work-up, and suitability for industrial production, achieving an overall yield of 41.7% (Bin, 2004).
Molecular Structure Analysis
The molecular structure of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine features a pyrimidine ring substituted with fluorine, chlorine, and a bromoethyl group. These halogens significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and halogen dance reactions. The presence of halogen atoms provides multiple reactive sites for these transformations, facilitating the synthesis of complex molecules with desired functionalities.
Physical Properties Analysis
While specific studies detailing the physical properties of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine are scarce, its physical characteristics can be inferred based on its molecular structure. The compound is likely a solid at room temperature, with properties such as melting point, boiling point, and solubility influenced by its halogen substitutions.
Chemical Properties Analysis
The chemical properties of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine are defined by its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. Its halogen atoms make it a precursor for various organic synthesis reactions, leading to the formation of new carbon-halogen, carbon-nitrogen, and carbon-oxygen bonds.
Scientific Research Applications
Synthesis Process Improvement : An improved synthesis process for a structurally similar compound, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, was developed using α-fluoroacetic ester. This process offers mild reaction conditions and is suitable for industrial production (Y. Bin, 2004).
Fluoropyrimidine Synthesis : The synthesis of various fluoropyrimidines, including derivatives of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, has been explored for potential applications in medicinal chemistry (Des J. Brown & P. Waring, 1974).
Kinase Inhibitor Development : Novel 2,4-disubstituted-5-fluoropyrimidines were synthesized for potential use as kinase inhibitors. These compounds are important in anticancer agents like 5-fluorouracil (5-FU) (H. Wada et al., 2012).
Antifungal Agent Synthesis : In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, 4-(1-metalloethyl)-5-fluoropyrimidine derivatives were used. The process involved the relative stereochemistry addition to set the final product's structure (M. Butters et al., 2001).
Fluoropyrimidine Anticancer Research : Studies on fluoropyrimidines, such as 5-fluorouracil and capecitabine, focus on their role as antimetabolite drugs in treating various cancers. The research includes their cardiotoxicity, mechanisms of action, and effectiveness in combination with other agents (Ilaria Depetris et al., 2018).
S-1 Oral Fluoropyrimidine Development : S-1, a novel oral fluoropyrimidine derivative, has been explored for its effectiveness in treating various cancers. This agent consists of a mixture of a 5-fluorouracil prodrug (tegafur), a dihydropyrimidine dehydrogenase inhibitor, and an inhibitor of orotate phosphoribosyltransferase (M. Saif et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClFN2/c1-3(7)5-4(9)6(8)11-2-10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESVRBYUDTWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940340 | |
Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
CAS RN |
188416-28-6 | |
Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188416-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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